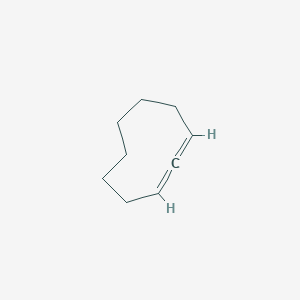
1,2-Cyclononadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Cyclononadiene is a cyclic hydrocarbon with a unique structure that makes it an important compound in several scientific fields. It is a nine-membered ring with two double bonds, which gives it a strained structure. This compound has been studied extensively due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1,2-cyclononadiene is not well understood due to its unique structure. However, it is believed to undergo various reactions, including Diels-Alder reactions and cycloaddition reactions, which make it a valuable precursor for the synthesis of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
1,2-Cyclononadiene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and does not cause any significant adverse effects in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,2-cyclononadiene in lab experiments include its unique structure, which makes it a valuable precursor for the synthesis of various organic compounds. It is also readily available and can be synthesized using several methods. However, its limitations include its high reactivity, which makes it difficult to handle and store.
Direcciones Futuras
There are several future directions for the study of 1,2-cyclononadiene. One direction is to explore its potential applications in medicinal chemistry, as it has been shown to have anticancer and antiviral properties. Another direction is to develop new methods for the synthesis of 1,2-cyclononadiene that are more efficient and environmentally friendly. Additionally, further studies are needed to understand its mechanism of action and its potential applications in materials science.
In conclusion, 1,2-cyclononadiene is a unique compound with potential applications in various scientific fields. Its synthesis methods have been optimized to yield high purity and high yields, and it has been extensively studied for its potential applications in organic synthesis, materials science, and medicinal chemistry. Further studies are needed to understand its mechanism of action and its potential applications in these fields.
Métodos De Síntesis
The synthesis of 1,2-cyclononadiene can be achieved through several methods, including thermal isomerization of 1,5-cyclooctadiene, Diels-Alder reaction of cyclopentadiene with butadiene, and intramolecular cyclization of 1,9-decadiene. These methods have been optimized to yield high purity and high yields of 1,2-cyclononadiene.
Aplicaciones Científicas De Investigación
1,2-Cyclononadiene has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it is used as a precursor for the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and natural products. It is also used in materials science to develop new materials with unique properties, such as liquid crystals and polymers.
Propiedades
Número CAS |
18526-52-8 |
|---|---|
Nombre del producto |
1,2-Cyclononadiene |
Fórmula molecular |
C9H14 |
Peso molecular |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2 |
Clave InChI |
YHGPUHUSTRYSIC-UHFFFAOYSA-N |
SMILES |
C1CCCC=C=CCC1 |
SMILES canónico |
C1CCCC=C=CCC1 |
Otros números CAS |
1123-11-1 |
Sinónimos |
[S,(-)]-1,2-Cyclononadiene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



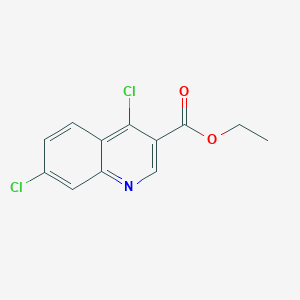
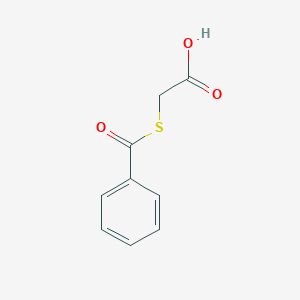
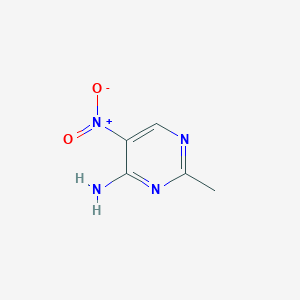
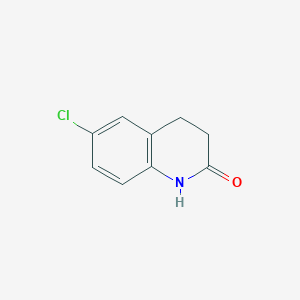
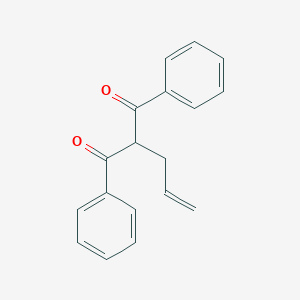
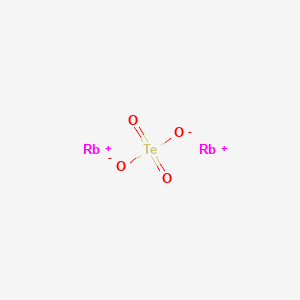
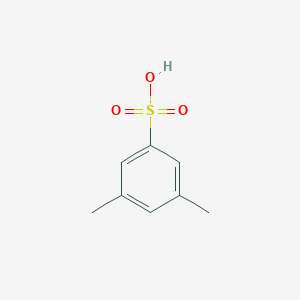
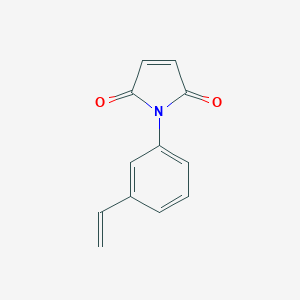
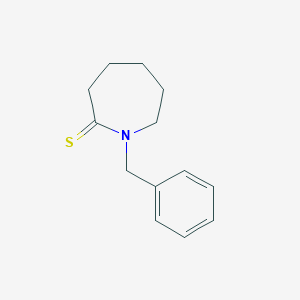
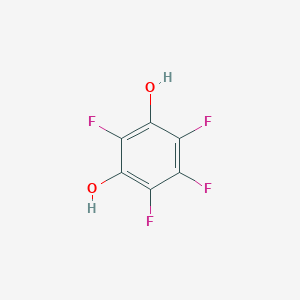
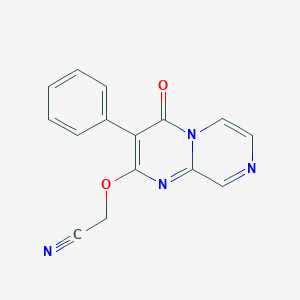
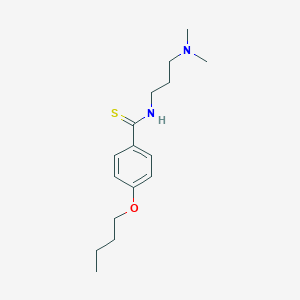
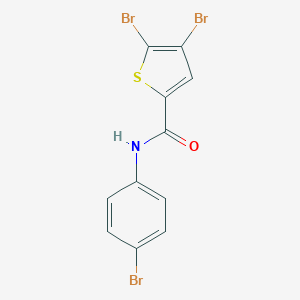
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)